3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-25-17(11-16(24-25)13-4-6-14(22)7-5-13)21(27)23-12-15-8-9-19(29-15)20(26)18-3-2-10-28-18/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVFSBKDJVHTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative characterized by its complex structure and potential therapeutic applications. Pyrazoles, as a class, have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Pyrazole Ring : A five-membered nitrogen-containing heterocycle that is pivotal in numerous biological activities.
- Fluorophenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Furan and Thiophene Moieties : Contribute to the compound's electronic properties and potential reactivity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibition of pro-inflammatory cytokines in various models.
- In Vivo Studies : In carrageenan-induced paw edema models, compounds featuring the pyrazole scaffold demonstrated reductions in swelling comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. The compound's structural attributes may enhance its efficacy against bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that pyrazole derivatives can exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 | TBD |
| Escherichia coli | 10 | TBD |
Anticancer Activity
The anticancer potential of pyrazole compounds has been a focus of research, with several derivatives showing cytotoxic effects against various cancer cell lines.
- Cell Line Studies : The compound has been tested against multiple human tumor cell lines, revealing promising IC50 values that suggest significant antiproliferative effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 13.36 | TBD |
| DU145 | 27.73 | TBD |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Receptor Modulation : It could act on various receptors, modulating signaling pathways associated with inflammation and cancer progression.
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anti-inflammatory properties using acute inflammatory models. The findings indicated that certain substitutions on the pyrazole ring significantly enhanced anti-inflammatory activity, with some compounds exhibiting effects comparable to standard treatments .
Anticancer Evaluation
In a comprehensive evaluation of pyrazole derivatives against different cancer cell lines, researchers found that structural modifications influenced cytotoxicity. The compound under review demonstrated significant activity against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit a variety of biological activities:
Antimicrobial Activity
Preliminary studies suggest that 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide shows significant antimicrobial properties against various pathogens. The presence of the furan and thiophene moieties enhances its ability to disrupt microbial cell membranes or inhibit enzyme activity.
Anticancer Properties
The structural components of the compound suggest potential anticancer activity. Compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways, is critical for its therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyrazole compounds, including this specific compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Mechanisms : Research investigating the anticancer properties revealed that compounds with similar pyrazole structures could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound may also possess similar mechanisms .
- Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) of pyrazole derivatives highlighted that modifications on the fluorophenyl group significantly influenced biological activity, emphasizing the importance of optimizing structural features for enhanced efficacy .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Analysis : The target compound’s thiophene-furan substituent distinguishes it from other pyrazole carboxamides, which often prioritize halogenated or alkyl groups for enhanced lipophilicity .
Thiophene-Containing Carboxamides
Furan-Substituted Analogs
Analysis: The furan-2-carbonyl group in the target compound may enhance π-π stacking interactions compared to simpler furyl substituents () or non-furan analogs () .
Carboxamide Linkage Variations
Q & A
Q. Q1 (Basic): What are the recommended multi-step synthetic routes for 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or acrylates.
- Step 2 : Functionalization of the thiophene ring, such as introducing the furan-2-carbonyl group via Friedel-Crafts acylation or Suzuki coupling .
- Step 3 : Amide bond formation between the pyrazole and thiophene-methylamine intermediates using coupling agents like HATU or EDC .
Key Purification : Reverse-phase HPLC or column chromatography for isolating intermediates and final products .
Q. Q2 (Advanced): How can reaction yields be optimized for the thiophene-furan coupling step?
Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Solvent Effects : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation .
Validation : Monitor progress via TLC and LC-MS, and confirm purity via ¹H/¹³C NMR .
Biological Activity and Target Identification
Q. Q3 (Basic): What biological targets are hypothesized for this compound based on structural analogs?
Structural analogs suggest potential interactions with:
Q. Q4 (Advanced): How can molecular docking studies guide mechanistic insights?
- Protocol : Dock the compound into X-ray structures of target proteins (e.g., PDB entries for kinases) using software like AutoDock Vina.
- Key Interactions : Identify hydrogen bonds with fluorophenyl or furan carbonyl groups and hydrophobic contacts with methyl-pyrazole .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Solubility and Formulation Challenges
Q. Q5 (Basic): What methods improve aqueous solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Surfactants : Add Tween-80 or cyclodextrins for colloidal stabilization .
Limitation : Solubility <1 mg/mL in PBS; requires verification via nephelometry .
Q. Q6 (Advanced): How can prodrug strategies enhance bioavailability?
- Esterification : Modify the carboxamide group to a methyl ester for passive diffusion.
- Enzymatic Cleavage : Design self-immolative linkers (e.g., carbonate esters) activated by esterases .
Validation : Assess hydrolysis rates in simulated physiological conditions .
Structure-Activity Relationship (SAR) Studies
Q. Q7 (Advanced): Which structural modifications enhance potency against kinase targets?
- Pyrazole Substitution : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic binding.
- Furan Optimization : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring for enhanced π-stacking .
Data Analysis : Compare IC₅₀ values across analogs using heatmap clustering .
Data Contradictions and Reproducibility
Q. Q8 (Advanced): How to resolve discrepancies in reported IC₅₀ values across studies?
- Standardization : Use identical assay conditions (e.g., ATP concentration for kinase assays).
- Batch Purity : Verify compound purity (>95%) via HPLC and elemental analysis .
Case Study : A 2023 study found ±20% variability in IC₅₀ due to residual DMSO; replicate experiments under controlled solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
